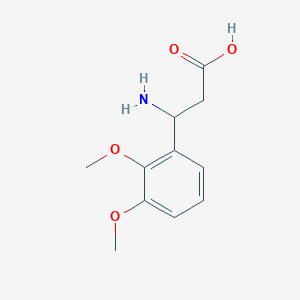

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a compound that is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. It is an amino acid derivative that contains a dimethoxyphenyl group, which suggests that it may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. For instance, the asymmetric synthesis of amino-3,3-dimethoxypropanoic acid has been achieved with a high overall yield, indicating that similar methods could potentially be applied to the synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid . Additionally, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs has been reported, which involved rational drug design and evaluation of metabolic stability .

Molecular Structure Analysis

While the exact molecular structure of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is not discussed, related compounds have been analyzed using computational methods. For example, DFT and ab initio calculations were used to model the zwitterionic structures of a similar compound, 3-Amino-3-(4-fluorophenyl)propionic acid, which also included analysis of intra- and intermolecular hydrogen bonds . These methods could be applied to our compound of interest to gain insights into its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid, but they do discuss reactions of structurally related compounds. For example, the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids to synthesize racemic 2-amino-3-(heteroaryl)propanoic acids has been described . This suggests that similar reduction reactions might be applicable to the synthesis or modification of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid are not directly reported in the papers. However, the papers do discuss properties of related compounds, such as the cardioselective beta-blocking activity of 1-amino-3-aryloxy-2-propanols , and the metabolic stability and biological evaluation of 3-(2-aminocarbonylphenyl)propanoic acid analogs . These studies suggest that the compound of interest may also exhibit unique biological activities and could be subject to metabolic stability assessments.

Applications De Recherche Scientifique

Synthesis and Asymmetric Hydrogenation Studies : This paper discusses the preparation of (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, including studies on its asymmetric hydrogenation. It explores the synthesis of optically pure forms of related compounds, emphasizing the importance of this acid in the preparation of enantiomerically pure substances (O'reilly, Derwin, & Lin, 1990).

Antioxidant Properties of New Dimethoxyphenyl Triazoles : This study focuses on the synthesis of new compounds that include the 3,4-dimethoxyphenyl group, evaluating their antioxidant activities. It highlights the potential of these compounds in therapeutic applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Natural Ester Sintenin Synthesis and Biological Evaluation : This research includes the synthesis of 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate and its analogues, exploring their cytotoxic effects on human tumor cell lines, demonstrating potential pharmaceutical applications (Hu et al., 2005).

Cardioselective Beta-Adrenergic Blocking Agents : This paper discusses the synthesis of 1-amino-3-aryloxy-2-propanols, including those with a 3,4-dimethoxyphenyl group, for their use as cardioselective beta-blockers, indicating significant implications in cardiovascular medicine (Hoefle et al., 1975).

Organotin Complexes Synthesis with Hypoxanthine and Adenine : This research outlines the synthesis of coordination polymers containing the 3-amino-3-phenylpropionic acid motif, demonstrating its importance in the development of complex chemical structures (Kundu et al., 2015).

Preparative Synthesis Method for 3-(Aminothiocarbonylthio)propanoic Acids : This study describes a method for synthesizing intermediates in the creation of biologically active thioxo-l,3thiazan-4-ones, indicating the versatility of this compound in synthetic chemistry (Orlinskii, 1996).

Syntheses of (+)-Crispine A and its (-)-Antipode : This paper presents an enantiospecific and stereoselective synthesis of a natural product using a compound related to 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid, highlighting its role in natural product synthesis (Gurram, Gyimóthy, Wang, Lam, Ahmed, & Herr, 2011).

N-phthalimido-2-arylepropanoate Derivatives Synthesis : This study discusses the synthesis of derivatives with the 3,4-dimethoxyphenyl group and their crystal and molecular structures, contributing to the field of crystallography (Rolland, Calmes, Escale, & Martinez, 2000).

Electrochemical Oxidation of Amino-substituted Phenylthiophene : This research explores the electrochemical properties of a compound similar to 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid, providing insights into electrochemistry and materials science (Ekinci, Horasan, Altundas, & Demir, 2000).

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-3-(2,3-dimethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFWLSJPXJTSMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

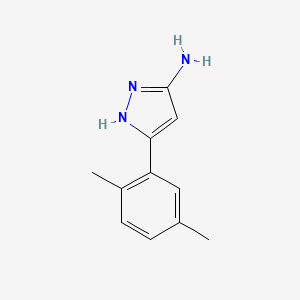

COC1=CC=CC(=C1OC)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392004 |

Source

|

| Record name | 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

CAS RN |

34840-98-7 |

Source

|

| Record name | 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)

![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)